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Compound of Interest

Compound Name: Einecs 234-994-4

Cat. No.: B15178301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of the Co3Y

intermetallic compound. The information presented herein is intended for researchers,

scientists, and professionals in drug development who require a detailed understanding of this

material's crystallography. This document summarizes key crystallographic data, outlines

detailed experimental protocols for its synthesis and characterization, and provides a visual

representation of the experimental workflow.

Core Crystallographic Data
The Co3Y intermetallic compound crystallizes in the trigonal crystal system and is isostructural

with the PuNi3-type structure.[1][2] The crystallographic details are summarized in the table

below.
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Parameter Value

Crystal System Trigonal

Space Group R-3m (No. 166)

Lattice Parameters (Hexagonal Setting) a = 5.020 Å

c = 24.40 Å

α = 90°

β = 90°

γ = 120°

Formula Units per Unit Cell (Z) 9

Table 1: Crystallographic Data for the Co3Y Intermetallic Compound.

The atomic positions within the unit cell are defined by specific Wyckoff positions, as detailed in

the following table. In the PuNi3-type structure, the rare-earth atoms (in this case, Yttrium)

occupy two distinct crystallographic sites, while the transition metal atoms (Cobalt) occupy

three different sites.[2]

Atom Wyckoff Position
Fractional Atomic

Coordinates

Y(1) 3a (0, 0, 0)

Y(2) 6c (0, 0, z) with z ≈ 1/3

Co(1) 3b (0, 0, 1/2)

Co(2) 6c (0, 0, z) with z ≈ 1/8

Co(3) 18h (x, -x, z) with x ≈ 1/2, z ≈ 1/12

Table 2: Atomic Positions in the Co3Y Crystal Structure.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.researchgate.net/figure/Crystal-structure-of-PrCo3-PuNi3-type-structure-R-3-m-space-group-Pr-atoms-occupy_fig1_235521930
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15178301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The determination of the crystal structure of the Co3Y intermetallic compound involves two

primary experimental stages: synthesis of the material and its characterization using X-ray

diffraction.

Synthesis of Co3Y by Arc Melting
A common and effective method for synthesizing rare-earth intermetallic compounds like Co3Y

is arc melting.[3] This technique is well-suited for high-melting-point, reactive metals.

Materials and Equipment:

High-purity Yttrium (Y) and Cobalt (Co) metals (typically >99.9% purity)

Arc melting furnace with a non-consumable tungsten electrode

Water-cooled copper hearth

High-purity argon gas

Vacuum pump

Procedure:

Stoichiometric Weighing: The elemental Yttrium and Cobalt are weighed in a 1:3

stoichiometric ratio.

Sample Loading: The weighed metals are placed together on the water-cooled copper hearth

of the arc melting furnace.

Chamber Purging: The furnace chamber is evacuated to a high vacuum and then backfilled

with high-purity argon gas. This process is typically repeated several times to minimize the

presence of oxygen and other reactive gases.

Melting: An electric arc is initiated between the tungsten electrode and the metal charge,

causing the metals to melt and form an alloy button.

Homogenization: To ensure a homogeneous composition, the resulting button is flipped and

re-melted multiple times (typically 3-5 times).
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Annealing (Optional): For improved homogeneity and crystallinity, the as-cast button may be

sealed in an evacuated quartz tube and annealed at an elevated temperature (e.g., 900-

1000 °C) for an extended period (e.g., several days to a week), followed by quenching in

cold water.

Crystal Structure Determination by Powder X-ray
Diffraction (XRD)
Powder X-ray diffraction is the standard technique used to determine the crystal structure of

polycrystalline materials.[4][5]

Equipment:

Powder X-ray diffractometer

Monochromatic X-ray source (e.g., Cu Kα radiation)

Sample holder

Data collection and analysis software

Procedure:

Sample Preparation: A small portion of the synthesized Co3Y alloy is crushed into a fine

powder using a mortar and pestle. The powder is then mounted onto a sample holder,

ensuring a flat and densely packed surface.

Data Collection: The sample is placed in the diffractometer, and the X-ray diffraction pattern

is recorded. This involves scanning a range of 2θ angles while measuring the intensity of the

diffracted X-rays.

Phase Identification: The obtained diffraction pattern is compared with standard diffraction

databases (e.g., the Powder Diffraction File from the International Centre for Diffraction Data)

to identify the crystalline phases present in the sample.

Lattice Parameter Refinement: The positions of the diffraction peaks are used to accurately

determine the lattice parameters of the identified phase using software that employs least-
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squares refinement methods.

Structure Refinement (Rietveld Method): For a detailed structural analysis, the entire

diffraction pattern is modeled using the Rietveld refinement method. This allows for the

refinement of atomic positions, site occupancies, and other structural parameters to obtain

the best fit between the calculated and observed diffraction patterns.

Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining

the crystal structure of the Co3Y intermetallic compound.
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Caption: Experimental workflow for Co3Y synthesis and crystal structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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